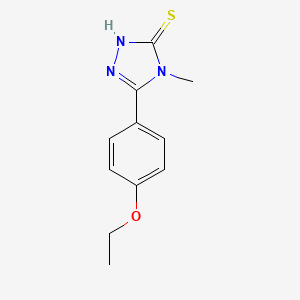

5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

3-(4-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-15-9-6-4-8(5-7-9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFBQLLJKSXZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with methyl iodide to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-(4-Ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the ethoxyphenyl group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Various substituted triazole-thiol derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

作用机制

The mechanism of action of 5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects .

相似化合物的比较

Comparison with Structural Analogs

Aryl-Substituted Triazole-3-thiol Derivatives

Triazole-3-thiol derivatives vary widely based on substituents at positions 4 and 4. Key analogs include:

Table 1: Structural Analogs with Aryl Substituents

Substituent Effects :

- Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and modulate electronic properties for biological interactions .

- Halogens (F, Br) increase steric bulk and influence binding affinity in enzyme inhibition .

- Nitro groups facilitate Schiff base formation for coordination chemistry applications .

Hybrid Derivatives Incorporating Heterocycles

Hybridization with other heterocycles expands functional diversity:

Table 2: Hybrid Triazole-3-thiol Derivatives

Activity Insights :

生物活性

5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses various pharmacological properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl derivatives with triazole precursors through nucleophilic substitution reactions. The compound can be synthesized using methods such as S-alkylation or thioketone reactions under controlled conditions to yield high purity products .

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro tests using the MTT assay revealed that compounds derived from triazoles showed potent activity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The selectivity towards cancer cells was notable, with some derivatives exhibiting higher cytotoxicity against melanoma compared to other cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | IGR39 | 5.55 |

| MDA-MB-231 | 6.20 | |

| Panc-1 | 7.10 |

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. The compound has been noted for its ability to inhibit cancer cell migration and promote apoptosis in targeted cells .

Study on Selective Cytotoxicity

A study reported on the synthesis of hydrazone derivatives from triazole compounds indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. These findings suggest that modifications to the triazole structure can enhance its therapeutic index .

Comparative Analysis with Other Anticancer Agents

In comparative studies with established anticancer drugs like Doxorubicin, some triazole derivatives demonstrated superior efficacy against specific cancer types with lower IC50 values. This highlights the potential of this compound as a candidate for further development in cancer therapy .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates under basic conditions. For example, describes a method using 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form triazole-thiol derivatives. To improve yields, optimize reaction parameters such as solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and stoichiometry of reagents (1:1.2 molar ratio of thiosemicarbazide to alkylating agents). Recrystallization in ethanol or methanol enhances purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- Elemental analysis to verify C, H, N, S composition.

- IR spectroscopy to identify thiol (-SH) stretching vibrations (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- ¹H-NMR to resolve methyl (-CH₃) and ethoxyphenyl protons (δ 1.3–1.5 ppm for -OCH₂CH₃ and δ 3.9–4.1 ppm for -OCH₂) .

- LC-MS for molecular ion confirmation and fragmentation pattern analysis .

Q. How can solubility and stability be assessed for this compound in different solvents?

- Methodological Answer : Perform solubility tests in polar (water, DMSO), semi-polar (ethanol, acetone), and non-polar solvents (ethyl acetate). Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis. suggests storage at -20°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur in -SH group).

- HOMO-LUMO gaps to predict charge transfer interactions, relevant for biological activity.

- applied DFT to a related triazole-thione, correlating theoretical NMR shifts with experimental data .

Q. What strategies resolve contradictions in reported biological activity data for triazole-thiol derivatives?

- Methodological Answer : Address discrepancies by:

- Standardizing assay protocols (e.g., consistent bacterial strains in antimicrobial tests).

- Validating purity (>95% via HPLC) to exclude impurities affecting results.

- Using molecular docking (e.g., AutoDock Vina) to compare binding affinities with known targets (e.g., fungal CYP51 enzymes). highlights docking studies for triazole derivatives .

Q. How can structural modifications enhance pharmacological activity while minimizing toxicity?

- Methodological Answer :

- Alkylation/Mannich reactions : Introduce functional groups (e.g., acetohydrazide in ) to improve bioavailability .

- Metal complexation : Synthesize Cu(II) or Zn(II) salts to enhance antimicrobial activity (see for analogous salts) .

- ADME-Tox profiling : Use tools like SwissADME to predict pharmacokinetics and toxicity thresholds .

Q. What experimental approaches validate the mechanism of action for antifungal/antibacterial activity?

- Methodological Answer :

- Time-kill assays to determine bacteriostatic vs. bactericidal effects.

- ROS detection (e.g., DCFH-DA probe) to assess oxidative stress induction in microbial cells.

- Membrane permeability tests (propidium iodide uptake) to evaluate cell wall disruption. discusses triazole-thiols as antifungal agents targeting membrane integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。